molecular formula C17H10N4S B293015 3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

Cat. No.: B293015
M. Wt: 302.4 g/mol
InChI Key: OVGLRXMIGWENAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that integrates multiple ring systems, including thiazole, triazine, and indole

Preparation Methods

The synthesis of 1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that integrate the different ring systems. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo-triazole compounds with excellent efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H10N4S

Molecular Weight

302.4 g/mol

IUPAC Name

3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

InChI

InChI=1S/C17H10N4S/c1-2-6-11(7-3-1)14-10-22-17-20-19-15-12-8-4-5-9-13(12)18-16(15)21(14)17/h1-10H

InChI Key

OVGLRXMIGWENAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C4C5=CC=CC=C5N=C4N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C4C5=CC=CC=C5N=C4N23

Origin of Product

United States

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